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Cat. No.: B1292217
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Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 3-Bromo-3'-
nitrobenzophenone (CAS: 14986-63-1), a critical intermediate in the synthesis of non-

steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and various photo-labile probes.

Correct structural elucidation of this compound is challenging due to the meta-meta substitution

pattern, which creates a complex aromatic region in NMR spectroscopy. This guide synthesizes

data from Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic

Resonance (

&

NMR) to establish a self-validating characterization workflow.
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Understanding the synthesis route is prerequisite to interpreting the impurity profile in

spectroscopic data. While Friedel-Crafts acylation is the classical route, modern drug

development favors Palladium-catalyzed cross-coupling to avoid isomer mixtures.

Synthesis Workflow (Suzuki-Miyaura Coupling)
The preferred route involves the coupling of 3-bromophenylboronic acid with 3-nitrobenzoyl

chloride, ensuring regiospecificity.

3-Bromophenylboronic Acid
+ 3-Nitrobenzoyl Chloride

Pd(PPh3)4 Catalyst
Na2CO3 (aq), Toluene Intermediate Complex 3-Bromo-3'-nitrobenzophenone

(Crude)
Reflux 4h Recrystallization

(EtOH/H2O)
Workup

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway minimizing ortho/para impurities common in

Friedel-Crafts acylation.

Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry provides the most definitive confirmation of the bromine substitution

through its characteristic isotopic abundance.

Key Diagnostic Features[1][2][3][4]
Molecular Ion (

): The spectrum will display a "twin peak" molecular ion due to the natural abundance of
Bromine isotopes (

and

) which exist in a nearly 1:1 ratio.[1]

Base Peak: Typically the benzoyl cation formed via

-cleavage.

Fragmentation Data Table (EI, 70 eV)
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m/z (Mass-to-
Charge)

Relative Intensity Assignment Mechanistic Origin

305 / 307 ~40% (1:1 Ratio)
Molecular Ion (Br

isotope pattern)

260 / 262 <10% Loss of Nitro group

226 <5% Loss of Bromine

183 / 185 High

3-Bromobenzoyl

cation (

-cleavage)

155 / 157 Moderate
3-Bromophenyl cation

(CO loss)

150 100% (Base) 3-Nitrobenzoyl cation

122 High 3-Nitrophenyl cation

76 Moderate Benzyne fragment

Fragmentation Pathway Diagram

Molecular Ion [M]+
m/z 305/307

3-Nitrobenzoyl Cation
m/z 150 (Base Peak)

α-cleavage A

3-Bromobenzoyl Cation
m/z 183/185

α-cleavage B

3-Nitrophenyl Cation
m/z 122

-CO

3-Bromophenyl Cation
m/z 155/157

-CO
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Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy confirms the functional group integrity, specifically the coexistence of the

nitro and carbonyl functionalities without reduction.

Characteristic Absorption Bands (KBr Pellet)
Frequency (

)
Vibration Mode

Structural
Assignment

Notes

3070 - 3090 Aromatic C-H Stretch Weak intensity

1665 - 1670 Diaryl Ketone

Shifted higher than

benzophenone (1660)

due to electron-

withdrawing groups.

1605, 1580
Aromatic Ring

Breathing

Characteristic skeletal

vibrations.

1535
Asymmetric Nitro

Stretch

Very strong,

diagnostic peak.

1350
Symmetric Nitro

Stretch

Strong, diagnostic

peak.

1070
Carbon-Bromine

Stretch

Often weak;

fingerprint

confirmation required.

730, 680 Out-of-plane Bending
Indicates meta-

substitution pattern.

Nuclear Magnetic Resonance (NMR) Elucidation
This is the most critical section for purity analysis. The molecule is asymmetric, meaning all

aromatic protons are chemically distinct, though some may overlap.
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NMR Data (400 MHz, )
Logic: The 3-nitro ring protons are generally more deshielded (downfield) than the 3-bromo ring

protons due to the stronger electron-withdrawing nature of the nitro group (

effects).

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Coupling
Constants (

, Hz)

8.62 Triplet (t) 1H H-2' (Nitro Ring) (meta)

8.48 ddd 1H H-4' (Nitro Ring)

8.12 ddd 1H H-6' (Nitro Ring)

7.95 Triplet (t) 1H
H-2 (Bromo

Ring)

7.76 Triplet (t) 1H H-5' (Nitro Ring)

7.75 - 7.72 Multiplet 2H
H-4, H-6 (Bromo

Ring)

Overlapping

signals

7.42 Triplet (t) 1H
H-5 (Bromo

Ring)

Note: "ddd" denotes doublet of doublets of doublets, often appearing as a coarse doublet or

quartet depending on resolution.

NMR Data (100 MHz, )
The carbonyl carbon is the most deshielded signal. The spectrum must show 13 unique carbon

signals.
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Shift (

, ppm)
Carbon Type Assignment

192.8
Quaternary (

)
Benzophenone Carbonyl

148.2
Quaternary (

)
C-3' (Ipso to Nitro)

138.5 Quaternary
C-1' (Ipso to Carbonyl, Nitro

ring)

138.1 Quaternary
C-1 (Ipso to Carbonyl, Bromo

ring)

136.2
Methine (

)
C-6'

135.4
Methine (

)
C-4 (Bromo ring)

132.8
Methine (

)
C-2 (Bromo ring)

130.2
Methine (

)
C-5 (Bromo ring)

129.9
Methine (

)
C-5' (Nitro ring)

128.4
Methine (

)
C-6 (Bromo ring)

127.1
Methine (

)
C-4' (Nitro ring)
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124.5
Methine (

)
C-2' (Nitro ring)

123.1
Quaternary (

)
C-3 (Ipso to Bromo)

Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure reproducibility of the shifts listed above:

Mass: Weigh 10-15 mg of 3-Bromo-3'-nitrobenzophenone.

Solvent: Dissolve in 0.6 mL of

(Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.

Note: If solubility is poor, use

, but expect chemical shifts to move downfield by ~0.1-0.3 ppm due to solvent polarity.

Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove

suspended solids that cause line broadening.

Protocol B: GC-MS Method (Purity Check)
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:

Hold at 80°C for 2 min.

Ramp 20°C/min to 280°C.

Hold at 280°C for 5 min.
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Inlet: Splitless mode, 250°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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